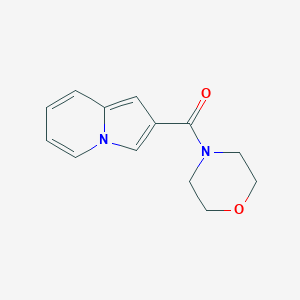

2-(Morpholine-4-carbonyl)indolizine

Description

Structure

3D Structure

Properties

IUPAC Name |

indolizin-2-yl(morpholin-4-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c16-13(14-5-7-17-8-6-14)11-9-12-3-1-2-4-15(12)10-11/h1-4,9-10H,5-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTCBJVXNDHNHEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CN3C=CC=CC3=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Importance of the Morpholine Moiety in Contemporary Drug Design and Development

Established Methodologies for Indolizine (B1195054) Ring System Construction

Contributions of the Morpholine (B109124) Ring to Modulating Pharmacological Profiles

The morpholine ring is a six-membered saturated heterocycle containing both an ether and a secondary amine functional group. chemenu.com It is frequently incorporated into bioactive molecules to favorably modulate their pharmacological profiles. nih.govbenthamdirect.com One of its primary contributions is the enhancement of a drug candidate's physicochemical properties. The presence of the morpholine moiety often improves aqueous solubility and, consequently, bioavailability. biosynce.comthieme-connect.com

Morpholine as a Versatile Synthetic Building Block in Structurally Diverse Bioactive Compounds

The morpholine scaffold is not only pharmacologically advantageous but also a versatile and readily accessible building block in organic synthesis. nih.govchemicalbook.com Its straightforward incorporation into molecules, often as an amine reagent, makes it a popular choice for medicinal chemists. nih.govresearchgate.net A wide variety of synthetic methodologies exist for creating morpholine-containing compounds. chemenu.comnih.gov

Table 2: Selected Examples of FDA-Approved Morpholine-Containing Drugs

| Drug Name | Therapeutic Class | Role of Morpholine Moiety | Citations |

|---|---|---|---|

| Linezolid | Antibiotic | Plays a crucial role in binding to the bacterial ribosome, inhibiting protein synthesis. | biosynce.com |

| Gefitinib | Anticancer | A building block in the synthesis of this kinase inhibitor. | atamankimya.com |

| Sildenafil | Erectile Dysfunction | The morpholine moiety is part of the core structure of this PDE5 inhibitor. | biosynce.com |

| Dextromoramide | Analgesic | Morpholine is a key structural component of this opioid analgesic. | atamankimya.com |

| Aprepitant | Antiemetic | Contains a morpholine ether, contributing to its properties as a neurokinin-1 receptor antagonist. | thieme-connect.com |

Rationale for Investigating 2 Morpholine 4 Carbonyl Indolizine As a Novel Chemical Entity

Synergistic Potential Arising from the Fusion of Indolizine and Morpholine Scaffolds

The fusion of two distinct pharmacophores into a single molecular entity is a well-established strategy in drug discovery aimed at achieving synergistic effects. nih.gov This approach can lead to hybrid compounds with enhanced potency, improved pharmacokinetic profiles, or novel mechanisms of action compared to the individual components. In 2-(Morpholine-4-carbonyl)indolizine, the combination of the indolizine and morpholine scaffolds presents a clear potential for such synergy.

The indolizine scaffold is recognized for a broad spectrum of biological activities. Its derivatives have been extensively investigated and have shown significant promise in various therapeutic areas. The inherent properties of the indolizine nucleus make it a privileged structure in medicinal chemistry.

Conversely, the morpholine scaffold is frequently incorporated into drug candidates to enhance their physicochemical properties. google.com Its inclusion can improve aqueous solubility, metabolic stability, and bioavailability, while also providing a key interaction point for binding to biological targets.

The synergistic potential of 2-(Morpholine-4-carbonyl)indolizine arises from the hypothesis that the morpholine moiety can act as a modulator of the indolizine core's inherent activity. The morpholine ring could enhance the compound's solubility and permeability, facilitating its transport to target sites. Furthermore, the carbonyl linker and the morpholine nitrogen could introduce new hydrogen bonding capabilities, potentially altering the binding affinity and selectivity of the molecule for specific enzymes or receptors. This strategic combination could transform the promising, but perhaps limited, properties of a simple indolizine into a more effective and drug-like molecule.

Hypothesis Generation for Diverse Biological and Chemical Utility Based on Core Structures

Based on the well-documented properties of its constituent scaffolds, several hypotheses can be generated for the potential utility of 2-(Morpholine-4-carbonyl)indolizine.

Hypothesized Biological Utility:

The extensive research into indolizine derivatives provides a strong foundation for predicting the biological applications of 2-(Morpholine-4-carbonyl)indolizine. The presence of the indolizine core suggests potential efficacy in several key areas:

Anti-inflammatory Activity: Many indolizine derivatives have demonstrated potent anti-inflammatory effects, with some acting as inhibitors of enzymes like cyclooxygenase-2 (COX-2). researchgate.net It is hypothesized that 2-(Morpholine-4-carbonyl)indolizine could exhibit similar activity, potentially with an improved therapeutic profile due to the morpholine substituent.

Anticancer Activity: The indolizine ring is a core structure in various compounds explored for their anticancer properties. chemicalbook.comresearchgate.net The related indole (B1671886) scaffold is also a key component of agents that inhibit vascular endothelial growth factor receptor (VEGFR), a critical target in cancer therapy. rsc.org Therefore, it is plausible that 2-(Morpholine-4-carbonyl)indolizine could possess antiproliferative effects against various cancer cell lines.

Antimicrobial and Antifungal Activity: Research has shown that certain indolizine derivatives are effective against a range of bacterial and fungal strains. researchgate.netlew.ro The unique electronic and structural features of the fused ring system may interfere with essential microbial processes, suggesting a potential role for 2-(Morpholine-4-carbonyl)indolizine as an antimicrobial agent.

Hypothesized Chemical Utility:

Beyond its biological potential, the chemical structure of 2-(Morpholine-4-carbonyl)indolizine suggests utility in other scientific domains:

Fluorescent Probes and Materials: Indolizine and its derivatives are known for their strong fluorescence properties. lew.ro The conjugated 10-π electron system allows for significant light absorption and emission. The introduction of a morpholine group could modulate these photophysical properties, potentially leading to the development of novel chemosensors or fluorescent labels for biological imaging. chemrxiv.org

Synthetic Intermediate: The indolizine nucleus is a versatile platform for the construction of more complex heterocyclic systems. acs.org The functional groups present in 2-(Morpholine-4-carbonyl)indolizine—specifically the carbonyl group and the potential for further functionalization on the indolizine rings—make it an attractive intermediate for the synthesis of a diverse library of new compounds. organic-chemistry.orgnih.gov

The following tables summarize the established research findings for the parent scaffolds, which form the basis for these hypotheses.

Data Tables

Table 1: Documented Biological Activities of the Indolizine Scaffold

This table outlines the range of biological effects reported for various derivatives of the core indolizine structure, supporting the hypotheses for the biological utility of 2-(Morpholine-4-carbonyl)indolizine.

| Biological Activity | Specific Target/Action | Reference(s) |

| Anti-inflammatory | COX-2 Inhibition | researchgate.net |

| Anticancer | Cytotoxicity against cancer cell lines | chemicalbook.comresearchgate.net |

| Antimicrobial | Activity against bacterial strains | researchgate.netlew.ro |

| Antifungal | Activity against fungal strains | researchgate.netlew.ro |

| Antitubercular | Inhibition of Mycobacterium tuberculosis | chemicalbook.comresearchgate.net |

| Antioxidant | Radical scavenging properties | researchgate.net |

| Analgesic | Pain reduction in models | chemicalbook.com |

| Calcium Channel Blocker | Inhibition of calcium entry | lew.ro |

| Enzyme Inhibition | Aromatase and Phosphodiesterase inhibition | chemicalbook.comlew.roacs.org |

Table 2: Established Chemical and Pharmaceutical Utility of Core Scaffolds

This table details the applications of the indolizine and morpholine scaffolds in chemistry and drug development, underpinning the hypotheses for the broader utility of their hybrid compound.

| Scaffold | Application Area | Specific Use | Reference(s) |

| Indolizine | Materials Science | Fluorescent bio-tagging, Dyes | jbclinpharm.orgresearchgate.netlew.ro |

| Synthetic Chemistry | Versatile building block for complex heterocycles | organic-chemistry.orgacs.org | |

| Morpholine | Medicinal Chemistry | Improving solubility and metabolic stability | google.com |

| Providing hydrogen bond acceptors | rsc.orgchemrxiv.org | ||

| Common pharmacophore in approved drugs | google.com |

Elucidation of Molecular Structure and Conformation

The definitive structure and preferred conformation of 2-(Morpholine-4-carbonyl)indolizine in both solution and solid states are crucial for understanding its chemical behavior. High-resolution NMR spectroscopy and single-crystal X-ray crystallography are the principal techniques for this purpose.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment and Stereochemical Analysis

Although the specific NMR spectra for 2-(Morpholine-4-carbonyl)indolizine are not published, a complete assignment of its ¹H and ¹³C NMR signals can be predicted based on extensive data available for 2-substituted indolizines and N-acylmorpholines. grafiati.comgrafiati.comrsc.orgcore.ac.uk The indolizine core presents a unique electronic environment, with the five-membered ring being electron-rich and the six-membered ring being electron-deficient.

¹H NMR Spectroscopy: The protons of the indolizine ring are expected to appear in the aromatic region, typically between δ 6.0 and 10.0 ppm. The H-5 proton is generally the most deshielded due to its proximity to the bridgehead nitrogen, often appearing as a doublet around δ 9.9-10.0 ppm. The protons on the five-membered ring (H-1 and H-3) and the remaining protons on the six-membered ring (H-6, H-7, H-8) would have distinct chemical shifts and coupling constants, allowing for their unambiguous assignment through 2D NMR techniques like COSY. The morpholine protons would exhibit characteristic signals in the aliphatic region (typically δ 3.5-4.0 ppm) as two multiplets corresponding to the methylene (B1212753) groups adjacent to the oxygen and nitrogen atoms. Due to the amide bond, hindered rotation around the C(carbonyl)-N bond might lead to the observation of distinct signals for the axial and equatorial protons of the morpholine ring at lower temperatures. grafiati.comcore.ac.uk

¹³C NMR Spectroscopy: The carbon signals for the indolizine ring would be spread over a wide range. The carbonyl carbon of the morpholine-4-carbonyl group is expected to resonate in the range of δ 165-170 ppm. The chemical shifts of the indolizine carbons are influenced by the electron-withdrawing nature of the carbonyl substituent at C-2. The carbons of the morpholine ring would appear in the aliphatic region, typically between δ 40 and 70 ppm.

A hypothetical data table for the expected NMR shifts is presented below, based on analogous structures.

| Position | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| H-1 | ~7.5 | ~110 |

| C-2 | - | ~125 |

| H-3 | ~7.0 | ~107 |

| H-5 | ~9.9 (d) | ~128 |

| H-6 | ~7.9 (dd) | ~118 |

| H-7 | ~7.2 (m) | ~115 |

| H-8 | ~8.9 (d) | ~122 |

| C-8a | - | ~135 |

| Carbonyl C=O | - | ~166 |

| Morpholine CH₂-N | ~3.7 (m) | ~45 |

| Morpholine CH₂-O | ~3.6 (m) | ~67 |

Note: This is a predictive table based on data for related indolizine structures. Actual values may vary. d=doublet, dd=doublet of doublets, m=multiplet.

X-ray Crystallography for Definitive Solid-State Structure Determination

No crystal structure for 2-(Morpholine-4-carbonyl)indolizine has been reported. However, X-ray diffraction analyses of other substituted indolizines, such as diethyl 3-(4-substitutedbenzoyl)indolizine-1,2-dicarboxylates, reveal that the indolizine core is essentially planar. nih.govnih.govresearchgate.net The planarity of the bicyclic system is a key feature of its aromaticity. jbclinpharm.org

For 2-(Morpholine-4-carbonyl)indolizine, it is expected that the indolizine ring system would be planar. The conformation of the molecule would be determined by the dihedral angle between the plane of the indolizine ring and the plane of the carbonyl group. This angle is influenced by steric and electronic interactions. The morpholine ring typically adopts a chair conformation in the solid state. nih.gov Crystal packing would likely be stabilized by intermolecular interactions such as C-H···O hydrogen bonds involving the carbonyl oxygen and protons of the indolizine or morpholine rings. researchgate.net

Computational Chemistry and Molecular Modeling Studies

In the absence of direct experimental data, computational methods provide powerful tools to predict the properties of 2-(Morpholine-4-carbonyl)indolizine.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

DFT calculations are widely used to investigate the electronic properties of heterocyclic compounds. researchgate.netmdpi.com For 2-(Morpholine-4-carbonyl)indolizine, DFT calculations using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) could be employed to optimize the molecular geometry and calculate various electronic parameters. researchgate.net

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO is typically distributed over the electron-rich regions of the molecule, primarily the indolizine ring, indicating its susceptibility to electrophilic attack. The LUMO is generally localized on the electron-deficient parts, including the carbonyl group and the six-membered ring of the indolizine nucleus, suggesting these as sites for nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map would visually represent the charge distribution. The most negative potential (red/yellow regions) would be expected around the carbonyl oxygen atom, indicating its role as a hydrogen bond acceptor. The positive potential (blue regions) would be located around the protons of the indolizine ring, particularly H-5. This information is valuable for predicting intermolecular interactions. researchgate.net

| Computational Parameter | Predicted Information for 2-(Morpholine-4-carbonyl)indolizine |

| Optimized Geometry | Planar indolizine core, chair conformation for morpholine ring. |

| HOMO Energy | Indicates regions susceptible to electrophilic attack (indolizine ring). |

| LUMO Energy | Indicates regions susceptible to nucleophilic attack (carbonyl group). |

| HOMO-LUMO Gap | Predicts kinetic stability and chemical reactivity. |

| MEP | Identifies sites for intermolecular interactions (e.g., H-bonding). |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior in Solvent Systems

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility and dynamic behavior of 2-(Morpholine-4-carbonyl)indolizine in a solvent environment, which mimics physiological conditions. malariaworld.orgmdpi.com An MD simulation would typically be run for a duration of nanoseconds to observe the molecule's movements over time. nih.govrsc.org

The simulation would reveal the accessible conformations of the molecule, particularly the rotation around the single bonds connecting the indolizine ring, the carbonyl group, and the morpholine ring. The flexibility of the morpholine ring and its conformational transitions could also be monitored. Analysis of the trajectory can provide information on the stability of different conformers and the energy barriers between them. Furthermore, the interaction of the solute with solvent molecules (e.g., water) can be studied, revealing details about the solvation shell and the formation of hydrogen bonds. organic-chemistry.org

In Silico Prediction of Intermolecular Interactions and Potential Binding Modes with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a macromolecular target, such as a protein or enzyme. nih.govnih.govmalariaworld.orgresearchgate.net While no specific biological target has been identified for 2-(Morpholine-4-carbonyl)indolizine, docking studies on related indolizine derivatives have been performed to explore their potential as inhibitors of various enzymes, such as mycobacterial InhA or cyclooxygenase (COX). nih.govresearchgate.net

A typical docking study would involve:

Preparation of the Ligand and Receptor: Generating a 3D structure of 2-(Morpholine-4-carbonyl)indolizine and obtaining the crystal structure of a target protein from a database like the Protein Data Bank (PDB).

Docking Simulation: Using software to place the ligand into the active site of the receptor in various orientations and conformations.

Scoring and Analysis: The different binding poses are scored based on their predicted binding affinity. The best-scoring poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. researchgate.net

For 2-(Morpholine-4-carbonyl)indolizine, the carbonyl oxygen would be a likely hydrogen bond acceptor, while the indolizine ring could participate in π-π stacking or hydrophobic interactions. The morpholine group could also form hydrogen bonds or fit into a specific pocket of the active site. Such studies are instrumental in rational drug design and in identifying potential biological activities of novel compounds. malariaworld.org

Spectroscopic Investigations for Advanced Applications and Mechanistic Insights

Advanced spectroscopic techniques are crucial for elucidating the excited-state dynamics and environmental responsiveness of fluorescent molecules. In the case of indolizine derivatives, these investigations provide a deeper understanding of their potential in sophisticated applications, ranging from chemical sensing to photodynamic systems. The electronic properties of the indolizine core are highly sensitive to substitution, and the introduction of a morpholine-4-carbonyl group at the 2-position significantly modulates its photophysical behavior.

Fluorescence Spectroscopy for Photophysical Characteristics and Environmental Sensitivity

Fluorescence spectroscopy is a primary tool for characterizing the photophysical properties of molecules like 2-(Morpholine-4-carbonyl)indolizine. Indolizine and its derivatives are known for their inherent fluorescence, with emission properties that can be finely tuned by altering substituents on the heterocyclic core. researchgate.netrsc.org The study of these properties, including absorption and emission wavelengths, Stokes shifts, and fluorescence quantum yields, is fundamental to understanding their behavior in various environments.

Detailed research into various functionalized indolizines reveals that their absorption maxima typically lie in the range of 300–500 nm, with fluorescence emission often observed in the violet-to-blue or even red regions of the spectrum. researchgate.netrsc.org The presence of carbonyl groups, such as the one in 2-(Morpholine-4-carbonyl)indolizine, can influence molecular packing and modulate optical properties. acs.org The morpholine group, a weak base, can impart pH sensitivity to a fluorophore, a characteristic that has been exploited in probes designed to target acidic organelles like lysosomes. diva-portal.org

A key characteristic of many indolizine derivatives is their environmental sensitivity, particularly their solvatochromism—the change in absorption or emission spectra with the polarity of the solvent. nih.gov This phenomenon often arises from intramolecular charge transfer (ICT) from an electron-donating part of the molecule to an electron-accepting part upon photoexcitation. acs.org In 2-(Morpholine-4-carbonyl)indolizine, the indolizine ring can act as an electron donor, while the carbonyl group is an electron acceptor. This ICT character makes the excited state more polar than the ground state, leading to a more significant stabilization by polar solvents. Consequently, a bathochromic (red) shift in the emission spectrum is typically observed as solvent polarity increases. acs.orgchemrxiv.org This sensitivity to the local environment is a highly desirable feature for fluorescent probes and sensors.

The photophysical properties of a representative electron-rich 2-heterosubstituted indolizine in various solvents are summarized in the table below, illustrating the typical solvatochromic effects observed in this class of compounds.

Table 1. Photophysical Data for a Representative 2-Fluoroindolizine Derivative in Various Solvents. chemrxiv.org

| Solvent | Absorption λmax (nm) | Emission λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |

|---|---|---|---|---|

| Hexane | 329 | 428 | 99 | - |

| THF | 329 | 434 | 105 | 0.48 |

| Acetonitrile | 329 | 437 | 108 | - |

| Ethanol | 329 | 444 | 115 | - |

| DMSO | 330 | 451 | 121 | - |

Data is for 1-phenyl-3-methyl-2-fluoroindolizine, a structurally related compound, to demonstrate the principle of solvatochromism. Data for the specific title compound is not publicly available. chemrxiv.org

Investigation of Spectroscopic Sensitization Potential and Energy Transfer Phenomena

The unique photophysical properties of indolizine derivatives also make them interesting candidates for spectroscopic sensitization and energy transfer (ET) processes. Spectroscopic sensitization involves a molecule (the sensitizer) absorbing light energy and transferring it to another molecule (the acceptor), which then undergoes a chemical reaction or emits light. This is a fundamental process in photochemistry and photobiology.

Energy transfer can occur through several mechanisms, most notably Förster Resonance Energy Transfer (FRET) and Dexter (or triplet) energy transfer. FRET is a non-radiative, through-space dipole-dipole coupling mechanism, whereas triplet energy transfer involves the exchange of electrons and typically requires molecular orbital overlap. More recently, through-bond energy transfer (TBET) mechanisms have also been explored, which are less dependent on spectral overlap than FRET. rsc.org

For an indolizine derivative to act as a donor in an ET system, its emission spectrum must overlap with the absorption spectrum of the acceptor. Given that indolizines can be engineered to emit across a wide spectral range, they can potentially be paired with various acceptors. researchgate.netrsc.org Conversely, with their strong absorption bands, they could also function as acceptors for donors that emit at shorter wavelengths. The efficiency of these processes is critical for applications such as light-harvesting materials and ratiometric fluorescent sensors. rsc.orgmdpi.com

Furthermore, the indolizine core can be investigated for its potential as a triplet sensitizer. Following absorption of light and promotion to a singlet excited state, the molecule can undergo intersystem crossing (ISC) to a longer-lived triplet state. This triplet state can then transfer its energy to another molecule, such as molecular oxygen to generate singlet oxygen, or to an alkene to initiate a [2+2] cycloaddition. rsc.orgacs.org The efficiency of ISC can be influenced by factors such as the presence of heavy atoms or specific substituents that facilitate spin-orbit coupling. The carbonyl group in 2-(Morpholine-4-carbonyl)indolizine could potentially influence the rates of such photophysical processes. The investigation of these energy transfer capabilities opens avenues for the use of such compounds in photodynamic therapy or photocatalysis. rsc.org

Investigation of Structure Activity Relationships Sar for 2 Morpholine 4 Carbonyl Indolizine Derivatives

Rational Design of Analogues for Systematic SAR Studies

Rational drug design for 2-(morpholine-4-carbonyl)indolizine derivatives involves the systematic modification of its core components to map the chemical space required for a desired biological effect. This process allows researchers to understand the role of each part of the molecule.

The indolizine (B1195054) nucleus, a nitrogen-fused bicyclic heteroaromatic system, offers multiple positions for substitution. dergipark.org.trglobalresearchonline.netwikipedia.org The electronic and steric properties of substituents on the indolizine ring can significantly impact the compound's interaction with biological targets. For instance, in a series of ethyl 7-methoxy-2-substituted-3-(substituted benzoyl)indolizine-1-carboxylates designed as COX-2 inhibitors, the nature of the substituent on a phenyl ring attached to the indolizine core was critical for activity. ijper.org A compound featuring a nitrile group emerged as a promising inhibitor, suggesting that electron-withdrawing groups at this position could enhance potency. ijper.org

SAR evaluations on other indolizine derivatives have shown that electron-donating groups on an aryl substitution can also contribute to potency, for example, in the context of antioxidant activity. ijettjournal.org The design of new analogs would therefore involve placing a variety of substituents—such as halogens, alkyl, alkoxy, and nitro groups—at positions C-1, C-3, C-5, C-6, C-7, and C-8 of the indolizine ring to systematically probe their effects.

Table 1: Illustrative Strategic Substitutions on the Indolizine Core and Potential Effects

| Position of Substitution | Substituent Type | Potential Impact on Activity |

| C-1 | Electron-withdrawing group (e.g., -CN) | May enhance interactions with specific enzymatic sites. ijper.org |

| C-3 | Bulky aromatic group | Could provide additional binding interactions (e.g., pi-stacking). |

| C-5 | Halogen (e.g., -Cl, -F) | Can alter electronic distribution and improve membrane permeability. |

| C-7 | Methoxy group (-OCH3) | May influence solubility and metabolic stability. ijper.org |

| C-8 | Methyl group (-CH3) | Can probe steric tolerance in the binding pocket. nih.gov |

This table is illustrative and based on general principles of medicinal chemistry and findings from related indolizine series.

The morpholine (B109124) ring in 2-(morpholine-4-carbonyl)indolizine likely influences the compound's solubility, metabolic stability, and ability to form hydrogen bonds. Systematic modifications to this ring are a key strategy in SAR studies. mdpi.com These modifications can include:

Ring Substitution: Introducing small alkyl or other functional groups onto the morpholine ring can probe for steric clashes or favorable interactions within the target's binding site.

Ring Opening: Converting the morpholine to an open-chain amino alcohol derivative can assess the importance of the ring's conformational rigidity.

These changes allow chemists to fine-tune the steric bulk, basicity, and hydrogen bonding capacity of this portion of the molecule.

Replacement with other functional groups: Substituting the carbonyl with a sulfonyl group (SO2) would change the geometry and electronic properties.

Insertion of a methylene (B1212753) spacer: Introducing a -CH2- group between the indolizine and the carbonyl (to form a 2-(morpholine-4-carbonylmethyl)indolizine) would increase flexibility and alter the distance and orientation between the two main fragments.

Bioisosteric replacement: Replacing the amide linkage with other bioisosteres, such as a reverse amide or an ester, could modulate metabolic stability and conformational preference.

These modifications help to determine the optimal spatial arrangement and electronic characteristics of the linker for biological activity.

In Silico Approaches to SAR Prediction and Elucidation

Computational methods are powerful tools for predicting the biological activity of novel compounds and for understanding the structural basis of their activity, thereby accelerating the drug design process.

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. dergipark.org.tr For indolizine derivatives, 3D-QSAR models have been successfully developed to predict their inhibitory potential against various enzymes, such as 15-lipoxygenase (15-LOX) and phosphodiesterase IV (PDE4). researchgate.netappconnect.in

In a typical study, a dataset of indolizine analogs with known activities is divided into a training set to build the model and a test set to validate its predictive power. appconnect.in The models are generated using molecular descriptors that quantify various physicochemical properties (e.g., steric, electronic, hydrophobic). For instance, a pharmacophore-based 3D-QSAR model for indolizine-based PDE4 inhibitors yielded a statistically significant hypothesis (ARRRR.30) with a good correlation coefficient (R² = 0.880) for the training set and strong predictive power (R² = 0.804) for the test set. appconnect.in Such models can then be used to predict the activity of newly designed 2-(morpholine-4-carbonyl)indolizine analogs before their synthesis, prioritizing the most promising candidates.

Table 2: Example of Parameters from a 3D-QSAR Study on Indolizine Derivatives

| Hypothesis | R² (Training Set) | Q² (Cross-validation) | R² (Test Set) | Pharmacophoric Features |

| ARRRR.30 | 0.880 | Not Reported | 0.804 | Aromatic Ring (R), Hydrogen Bond Acceptor (A) appconnect.in |

| ARRR.5 | 0.945 | 0.889 | 0.851 | Aromatic Ring (R), Hydrogen Bond Acceptor (A) researchgate.net |

Data sourced from studies on general indolizine derivatives to illustrate QSAR modeling parameters.

Both ligand-based and structure-based approaches are integral to modern drug design.

Ligand-Based Drug Design: When the 3D structure of the biological target is unknown, ligand-based methods are employed. These rely on the principle that molecules with similar structures are likely to have similar biological activities. Pharmacophore mapping is a key technique, which identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for activity. researchgate.netappconnect.in For indolizine derivatives, pharmacophore models have been generated that highlight the importance of aromatic rings and hydrogen bond acceptors for inhibitory activity. researchgate.netappconnect.in These models serve as 3D queries to screen virtual libraries for new, structurally diverse compounds with the potential for the desired activity.

Structure-Based Drug Design: When the crystal structure of the target protein is available, structure-based methods like molecular docking can be used. Docking predicts the preferred orientation of a ligand when bound to a target, helping to understand the binding mode and predict affinity. For example, docking studies of indolizine analogs as COX-2 inhibitors have suggested that a specific cis configuration of the indolizine derivative is crucial for stable binding within the enzyme's active site, similar to the known inhibitor Indomethacin (B1671933). ijper.org For 2-(morpholine-4-carbonyl)indolizine derivatives, docking could elucidate how the morpholine and indolizine moieties orient themselves within the binding pocket and identify key interactions, such as hydrogen bonds formed by the carbonyl linker, that are critical for activity.

Pharmacophore Modeling for Identification of Essential Structural Features for Activity

Pharmacophore modeling is a powerful computational tool in drug design, defining the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.govarxiv.org For 2-(Morpholine-4-carbonyl)indolizine derivatives, pharmacophore models have been instrumental in elucidating the key structural motifs that govern their activity.

A typical pharmacophore model for this class of compounds includes a combination of hydrogen bond acceptors, hydrophobic regions, and aromatic ring features. frontiersin.orgcore.ac.uk The morpholine moiety itself is a significant contributor, often acting as a hydrogen bond acceptor and influencing solubility and pharmacokinetic properties. mdpi.com The carbonyl group linking the morpholine to the indolizine core is another crucial feature, participating in hydrogen bonding with target proteins. nih.gov The indolizine ring system provides a scaffold for hydrophobic and aromatic interactions. nih.gov

Studies have shown that the development of pharmacophore models can be based on aligning multiple active ligands and considering their binding poses within the target's active site. wustl.edu For instance, a model might consist of two aromatic features and two hydrogen bond acceptor groups, highlighting the importance of these functionalities. wustl.edu The generation of these models allows for the virtual screening of large compound libraries to identify new potential inhibitors. nih.govfrontiersin.org

Correlation of Structural Features with Specific Biological Responses and Mechanistic Pathways

The structural features identified through pharmacophore modeling directly correlate with the biological responses and mechanistic pathways of 2-(Morpholine-4-carbonyl)indolizine derivatives.

Impact of Substituents on Molecular Recognition, Target Affinity, and Selectivity

The nature and position of substituents on the indolizine ring and the morpholine moiety have a profound impact on molecular recognition, target affinity, and selectivity.

Indolizine Ring Substituents: Modifications on the indolizine core can significantly modulate activity. For example, in the context of kinase inhibition, substituents at the 7-position of the indolizine ring have been explored to enhance potency and selectivity. nih.gov The introduction of different groups can alter the electronic properties and steric profile of the molecule, leading to differential binding affinities for various targets. For instance, some indolizine derivatives have shown inhibitory activity against enzymes like COX-2. ijper.orgresearchgate.net

Morpholine Moiety: The morpholine ring is a common structural motif in bioactive compounds and its presence can enhance potency and confer favorable pharmacokinetic properties. e3s-conferences.org In some derivatives, the morpholine group is crucial for activity, and its replacement can lead to a significant loss of potency.

Aryl Substituents: In many active indolizine derivatives, an aryl group is present, often attached to the indolizine core. The substituents on this aryl ring can dramatically influence activity. For example, electron-withdrawing groups on a pendant phenyl ring have been shown to be important for the activity of certain indolizine-based inhibitors. nih.gov

The following table summarizes the impact of various substituents on the biological activity of indolizine derivatives:

| Compound/Derivative | Substituent | Observed Effect | Target/Activity |

| Indolizine-glyoxylamides | Indole (B1671886) and indolizine-glyoxylamide structures | Substantial in vitro anti-proliferative activities | Anti-cancer globalresearchonline.net |

| 3-substituted indolizine-1-carbonitrile (B3051405) | Carbonitrile at position 1, various substituents at position 3 | Tyrosine phosphatase inhibition | PTP1b inhibitors globalresearchonline.net |

| Ethyl 7-methoxy-2-substituted-3-(substituted benzoyl) indolizine-1-carboxylates | Nitrile group on phenyl ring (compound 2a) | Promising COX-2 inhibition (IC50 of 6.56 µM) | COX-2 Inhibition ijper.org |

| 7-(Trifluoromethyl) substituted indolizine | Trifluoromethyl at position 7 | Selective targeting of COX-2, TNF-α, and IL-6 | Anti-inflammatory researchgate.net |

Role of Conformational Flexibility and Stability in Modulating Biological Activity

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. The conformational flexibility and stability of 2-(Morpholine-4-carbonyl)indolizine derivatives play a significant role in modulating their biological activity.

The indolizine ring system is a relatively planar and rigid scaffold, which can be advantageous for presenting substituents in a well-defined orientation for target binding. However, the bond connecting the morpholine-4-carbonyl group to the indolizine ring allows for some degree of rotational freedom. This flexibility can enable the molecule to adopt different conformations to fit into the binding pocket of a target protein. rsc.org

Computational studies, such as molecular docking, have been employed to understand the preferred binding conformations of these derivatives. For example, the cis configuration of some indolizine analogues has been identified as the most stable conformation, similar to that of the known drug Indomethacin, which may explain their COX-2 inhibitory activity. ijper.org

The stability of the indolizine core and its derivatives is also a key factor. The synthesis of stable indolizine prodrugs has been explored to enhance the biological activity of existing drugs like metformin (B114582). nih.gov These studies have shown that the stability of these derivatives can vary with pH, which has implications for their absorption and metabolism in the body. nih.govrjpbcs.com

The table below details the role of conformational aspects in the activity of indolizine derivatives:

| Compound/Derivative | Conformational Feature | Impact on Activity | Biological Target/Activity |

| Indolizine analogues | cis configuration | Most stable conformation, similar to Indomethacin, contributing to inhibitory activity. | COX-2 Inhibition ijper.org |

| Metformin-indolizine prodrugs | Stable at acidic and neutral pH, mild hydrolysis at physiological pH. | Enhanced biological activity and controlled release of metformin. | Antidiabetic nih.gov |

Exploration of Biological Activities and Molecular Mechanisms of 2 Morpholine 4 Carbonyl Indolizine

Anti-Cancer and Cytotoxic Potential Investigation

Derivatives of indolizine (B1195054) have shown notable anti-proliferative activities against various cancer cell lines. globalresearchonline.netorientjchem.org The introduction of the morpholine-4-carbonyl group is a strategic modification aimed at enhancing these properties.

Mechanistic Studies on Cellular Pathways (e.g., Cell Cycle Arrest, Apoptosis Induction)

Research into the cytotoxic effects of indolizine and morpholine-containing compounds has revealed their ability to interfere with fundamental cellular processes in cancer cells, such as cell cycle progression and the induction of programmed cell death (apoptosis).

Certain novel indoline (B122111) derivatives, structurally related to the core focus of this article, have been shown to induce cell death by apoptosis and inhibit cancer cell migration. nih.gov The mechanism of cell death was found to be dependent on mitochondrial calcium levels, suggesting a role for this ion in the apoptotic pathway. nih.gov Studies on other heterocyclic compounds containing a morpholine (B109124) moiety have demonstrated the ability to induce late apoptosis and necrosis in cancer cells. researchgate.net Furthermore, some of these compounds were found to arrest the cell cycle at different phases, including the G1, S, and G2/M phases, in various cancer cell lines like MCF-7, HepG2, and HCT116. researchgate.net For instance, specific chromone (B188151) derivatives bearing a thiosemicarbazone moiety induced late apoptosis and necrosis and arrested the cell cycle at distinct phases in bladder and prostate cancer cell lines. researchgate.net

The induction of apoptosis is a key mechanism for many anti-cancer agents. In human lung adenocarcinoma A549 cells, the plant-derived alkaloid cryptolepine, which shares some structural similarities with indolizine, caused an accumulation of p53 and the induction of p21(Cip1/WAF1), leading to cell cycle arrest and apoptosis. nih.gov The dead cells exhibited characteristic features of apoptosis, such as condensed and fragmented nuclei. nih.gov

Identification of Molecular Targets (e.g., Protein Kinases, Enzyme Inhibitors)

The anti-cancer activity of 2-(morpholine-4-carbonyl)indolizine and its analogues can be attributed to their interaction with specific molecular targets within cancer cells. Protein kinases, which are crucial regulators of cell signaling pathways, have emerged as prominent targets.

Indolizine derivatives have been identified as inhibitors of various protein kinases, including those involved in cell growth and proliferation. google.com The inhibition of protein kinases such as EGFR, FAK, FLK-1, FGFR, and IGF-1R by indolizine compounds has been proposed as a mechanism for their anti-tumor effects, particularly against solid tumors. google.com The morpholine group itself is a key pharmacophore in many kinase inhibitors. For example, arylmorpholine scaffolds have been used to develop potent and selective inhibitors of phosphoinositide 3-kinases (PI3-Ks), a family of enzymes that play a critical role in cancer development. ucsf.edu Some of these arylmorpholine derivatives have shown selectivity for specific PI3-K isoforms like p110β and p110δ. ucsf.edu

Furthermore, molecular docking studies have suggested that certain bioactive compounds containing a morpholine ring show good binding affinities with cyclin-dependent kinase 8 (CDK-8), a key regulator of the cell cycle. researchgate.net The inhibition of such kinases can lead to the observed cell cycle arrest and cytotoxic effects. In the context of other heterocyclic systems, quinoline (B57606) derivatives have been shown to inhibit tyrosine kinases like Bcr-Abl and Src, as well as epidermal growth factor receptors (EGFR, HER2, and HER4), thereby blocking downstream signaling pathways. nih.gov

The following table summarizes the cytotoxic activity of some morpholine-containing compounds against different cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 3c | HepG2 | 11.42 | nih.gov |

| Compound 3d | HepG2 | 8.50 | nih.gov |

| Compound 3e | HepG2 | 12.76 | nih.gov |

| Dimethylchalcone 4e | A549 | 5.37 | mdpi.com |

| Methylchlorochalcone 4f | HepG-2 | 9.78 | mdpi.com |

| Compound 7b | HepG-2 | 3.54 | mdpi.com |

| Compound 8 | A-549 | 2.78 | researchgate.net |

| N-(2-hydroxy-5-nitrophenyl(4'-methylphenyl)methyl)indoline | Osteosarcoma | ~74 | nih.gov |

| cis-4g | DU-145 | 36.93 | nih.gov |

Antimicrobial and Antitubercular Activity Assessment

Indolizine derivatives have demonstrated a broad spectrum of antimicrobial activity, including against bacteria and fungi. researchgate.netresearchgate.net The morpholine moiety is known to be present in various antimicrobial agents, potentially enhancing the efficacy of the parent indolizine structure.

Elucidation of Antibacterial and Antifungal Mechanisms of Action

The antimicrobial action of indolizine derivatives involves various mechanisms. Some derivatives have shown selective toxicity against Gram-positive bacteria like Staphylococcus aureus and have also been found to inhibit the growth of Mycobacterium smegmatis. researchgate.net The introduction of different functional groups onto the indolizine scaffold can modulate their antimicrobial properties. researchgate.net

In the context of antitubercular activity, indolizine derivatives have been synthesized and evaluated against Mycobacterium tuberculosis. researchgate.netresearchgate.net A series of 1,2,3-trisubstituted indolizines were active against the H37Rv strain of M. tuberculosis with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL. researchgate.netnih.gov In silico docking studies have identified potential molecular targets for these indolizines, including the enoyl-acyl carrier protein reductase (InhA) and anthranilate phosphoribosyltransferase. researchgate.netnih.gov InhA is a key enzyme in the mycobacterial fatty acid synthesis pathway, making it an attractive target for new anti-TB drugs. nih.gov

Furthermore, some morpholine-containing 5-arylideneimidazolones have been explored as antibiotic adjuvants. mdpi.com These compounds were found to enhance the activity of existing antibiotics like oxacillin (B1211168) against methicillin-resistant S. aureus (MRSA). mdpi.com Molecular modeling suggests that their mechanism of action may involve interaction with the allosteric site of penicillin-binding protein 2a (PBP2a), a key determinant of methicillin (B1676495) resistance. mdpi.com

The table below presents the antitubercular activity of some indolizine derivatives.

| Compound Series | M. tuberculosis Strain | MIC Range (µg/mL) | Reference |

| 2b–2d, 3a–3d, 4a–4c | H37Rv | 4–32 | researchgate.net |

| 4a–4c | MDR-MTB | 16–64 | researchgate.net |

| 5i, 5j | MDR strains of MTB | 16 | plos.org |

| 5c | H37Rv | 8 | plos.org |

| 5c | MDR strains of MTB | 32 | plos.org |

Investigations Against Drug-Resistant Pathogen Strains

A significant challenge in antimicrobial therapy is the emergence of drug-resistant pathogens. Research has therefore focused on evaluating the efficacy of new compounds against these resistant strains.

Several indolizine derivatives have exhibited activity against multidrug-resistant (MDR) strains of M. tuberculosis. researchgate.netnih.govplos.org For example, indolizines with an ethyl ester group at the 4-position of the benzoyl ring showed activity against MDR-MTB with MIC values between 16 and 64 µg/mL. researchgate.net This suggests that the indolizine scaffold holds promise for the development of new agents to combat drug-resistant tuberculosis.

In the fight against other drug-resistant bacteria, the strategy of using antibiotic enhancers is gaining traction. mdpi.comnih.gov As mentioned earlier, morpholine-containing compounds have shown potential in this area by restoring the efficacy of β-lactam antibiotics against MRSA. mdpi.com Additionally, some of these compounds were found to inhibit the AcrAB-TolC multidrug efflux pump in Klebsiella aerogenes, another mechanism by which bacteria develop resistance. mdpi.com The development of "shape-shifting" antibiotics, which can alter their atomic arrangement, is another novel approach to overcome resistance, as bacteria find it difficult to develop resistance to such dynamic molecules. drugtargetreview.com

Anti-Inflammatory and Analgesic Properties Examination

Indolizine derivatives have been investigated for their potential as anti-inflammatory and analgesic agents. globalresearchonline.netjbclinpharm.org The structural resemblance of some indolizine-1-acetic acids to the potent anti-inflammatory drug indomethacin (B1671933) has spurred research in this area. jbclinpharm.org

The anti-inflammatory effects of indolizine derivatives are thought to be mediated through the inhibition of key inflammatory enzymes. For instance, certain indolizine derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and pain. researchgate.net In silico docking studies have shown that these compounds have a high affinity for the COX-2 enzyme, as well as for pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). researchgate.net

Similarly, other heterocyclic compounds have demonstrated anti-inflammatory activity by inhibiting the production of nitric oxide (NO), TNF-α, and IL-6 in activated macrophages. nih.govtandfonline.com These effects are often mediated by suppressing the activity of the NF-κB signaling pathway and inhibiting the phosphorylation of mitogen-activated protein kinases (MAPKs). nih.govtandfonline.com The morpholine moiety is also found in compounds with anti-inflammatory properties. nih.gov For example, 2-phenyl and 2-biphenyl derivatives of morpholine have shown good antioxidant and anti-inflammatory actions. nih.gov

Modulation of Inflammatory Mediators and Signaling Pathways (e.g., Cyclooxygenase-2 (COX-2) Inhibition, Phosphodiesterase (PDE4) Inhibition)

The anti-inflammatory potential of compounds containing indolizine and morpholine moieties has been a subject of significant research, with a particular focus on their ability to modulate key inflammatory mediators and signaling pathways. Cyclooxygenase-2 (COX-2) and Phosphodiesterase 4 (PDE4) are two such targets that play crucial roles in the inflammatory cascade.

Cyclooxygenase-2 (COX-2) Inhibition:

The COX-2 enzyme is a key player in the development of inflammation, and its selective inhibition is a major goal for anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov Several studies have highlighted the potential of the indolizine scaffold in designing effective COX-2 inhibitors. For instance, a series of 7-methoxy indolizine analogues were designed as bioisosteres of the non-steroidal anti-inflammatory drug (NSAID) indomethacin and evaluated for their COX-2 inhibitory activity. nih.gov One of the synthesized compounds, diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5a), demonstrated promising COX-2 inhibition with an IC50 value of 5.84 µM, which was comparable to indomethacin (IC50 = 6.84 µM). nih.govresearchgate.net Molecular modeling studies suggested that hydrophobic interactions are a major contributor to the COX-2 inhibition by these indolizine derivatives. nih.govresearchgate.net

In another study, novel indolizine analogues were synthesized and screened for their in vitro COX-2 inhibitory activity. ijper.org A compound featuring a nitrile group on a phenyl ring attached to the indolizine nucleus via a carbonyl group, designated as compound 2a, emerged as a potent COX-2 inhibitor with an IC50 of 6.56 µM. ijper.org This activity was comparable to the non-selective standard, indomethacin (IC50 = 6.8 µM), and more potent than other synthesized analogues. ijper.org Computational docking studies indicated that the cis configuration of these indolizines resulted in a stable conformation similar to that of indomethacin, potentially explaining their activity. ijper.org

Furthermore, some novel indolizine derivatives have been investigated as dual inhibitors of both COX-2 and lipoxygenase (LOX) enzymes. drugbank.com One such derivative, compound 56, exhibited preferential and selective non-competitive inhibition of COX-2 with an IC50 of 14.91 µM, while showing minimal inhibition of COX-1 (IC50 > 50 µM). drugbank.com These findings underscore the potential of the indolizine scaffold, a core component of 2-(Morpholine-4-carbonyl)indolizine, in the development of selective COX-2 inhibitors.

Phosphodiesterase (PDE4) Inhibition:

Table 1: COX-2 Inhibitory Activity of Selected Indolizine Derivatives

| Compound | Description | IC50 (µM) | Reference |

| Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5a) | 7-methoxy indolizine analogue | 5.84 | nih.govresearchgate.net |

| Indomethacin | Non-selective COX inhibitor (standard) | 6.84 | nih.govresearchgate.net |

| Compound 2a | Indolizine analogue with a nitrile group on the phenyl ring | 6.56 | ijper.org |

| Celecoxib | Selective COX-2 inhibitor (standard) | 0.05 | ijper.org |

| Compound 56 | Indolizine derivative, dual COX-2/LOX inhibitor | 14.91 (COX-2) | drugbank.com |

Other Potential Biological Activities Relevant to Indolizine and Morpholine Scaffolds

The indolizine and morpholine scaffolds are present in a wide range of biologically active molecules, suggesting that 2-(Morpholine-4-carbonyl)indolizine could possess a diverse pharmacological profile beyond its anti-inflammatory potential.

Investigation of Antidiabetic and Hypoglycemic Activities

Both indolizine and morpholine derivatives have been explored for their potential in managing diabetes. nih.govresearchgate.nettandfonline.commdpi.comnih.gov Prodrugs of metformin (B114582), a widely used antidiabetic drug, have been synthesized by combining it with 2-substituted indolizine. nih.govresearchgate.nettandfonline.com These prodrugs were designed to enhance the biological activity of metformin and have shown promising results in streptozotocin-induced diabetic rat models. nih.govresearchgate.nettandfonline.com For instance, one such derivative, compound C8, demonstrated a significant reduction in blood glucose levels in diabetic rats compared to metformin, highlighting the potential of the indolizine moiety in developing effective antidiabetic agents. researchgate.nettandfonline.com

Similarly, the morpholine scaffold is a key component in various compounds with antidiabetic properties. mdpi.comnih.gov Some morpholine derivatives have been reported as α-glucosidase inhibitors, which can be effective in managing type II diabetes. mdpi.com Other morpholine-containing compounds have shown the ability to reverse insulin (B600854) resistance and improve glucose uptake. tandfonline.com A series of morpholinothiazolyl-2,4-thiazolidinediones were synthesized and found to increase insulin release and glucose uptake, indicating their potential as antidiabetic leads with both pancreatic and extrapancreatic effects. tandfonline.com

Table 2: Antidiabetic and Hypoglycemic Activities of Indolizine and Morpholine Derivatives

| Compound/Derivative Class | Scaffold | Activity | Key Findings | Reference |

| Metformin-indolizine prodrugs | Indolizine | Antidiabetic | Significant reduction of blood glucose in diabetic rats. | nih.govresearchgate.nettandfonline.com |

| Morpholine derivatives | Morpholine | α-glucosidase inhibition | Potential for managing type II diabetes. | mdpi.com |

| Morpholinothiazolyl-2,4-thiazolidinediones | Morpholine | Insulin secretagogue, increased glucose uptake | Dual pancreatic and extrapancreatic effects. | tandfonline.com |

Exploration of Central Nervous System (CNS)-Related Activities (e.g., 5HT3 Receptor Antagonism, CNS Depression)

The indolizine and morpholine scaffolds have also been associated with various CNS activities. The indolizine nucleus is a structural feature of compounds that act as 5-HT3 receptor antagonists. nih.gov The 5-HT3 receptor is a ligand-gated ion channel, and its antagonists are used to treat nausea and vomiting, particularly that induced by chemotherapy. wikipedia.org The development of potent and selective 5-HT3 receptor antagonists has been a significant area of research, with some indolizine derivatives showing promise in this regard. nih.gov Antagonism of the 5-HT3 receptor has also been investigated as a potential therapeutic approach for depression and other mood disorders. nih.gov

The morpholine ring is a common feature in many CNS-active drugs and drug candidates due to its favorable physicochemical properties that can enhance brain permeability. acs.orgnih.gov Morpholine derivatives have been investigated for a range of CNS effects, including antidepressant activity. google.comgoogle.com Some 2-aryloxymethylmorpholine derivatives have shown antidepressant properties in preclinical models and have been tested in clinical trials for depression. google.com The morpholine moiety is also found in compounds designed to treat neurodegenerative diseases and mood disorders. nih.gov Furthermore, the morpholine ring is a component of chalcones that have been studied as reversible monoamine oxidase-A (MAO-A) inhibitors for the management of depression. mdpi.com

Antioxidant and Immunomodulatory Mechanism Investigations

Both indolizine and morpholine derivatives have demonstrated significant antioxidant properties in various studies. The indolizine scaffold has been incorporated into compounds that exhibit free radical scavenging activity. scielo.org.zajapsonline.comijettjournal.org For example, a series of 3,3'-diselanediylbis(N,N-disubstituted indolizine-1-carboxamide) derivatives were synthesized and screened for their antioxidant activity, with some compounds showing reasonable scavenging of the DPPH radical. scielo.org.zaajol.info Other studies have shown that indolizine derivatives can inhibit lipid peroxidation, likely through an electron donation mechanism. researchgate.net The antioxidant potential of sulfur and selenium-containing indolizine derivatives has also been highlighted, with these compounds demonstrating the ability to reduce markers of oxidative stress in brain homogenates. nih.gov

The morpholine moiety is also present in compounds with notable antioxidant activity. mdpi.comnih.gov Certain morpholine derivatives have been shown to possess antioxidant potential in addition to their other biological activities, such as α-glucosidase inhibition. mdpi.com The immunomodulatory effects of morpholine derivatives have also been reported, with some compounds showing the ability to stimulate the immune system. researchgate.net For instance, a dehydrodieugenol (B1670544) B derivative containing a morpholine moiety was found to have an immunomodulatory effect in host cells during Leishmania infection. nih.gov

Table 3: Antioxidant and Immunomodulatory Activities of Indolizine and Morpholine Derivatives

| Compound/Derivative Class | Scaffold | Activity | Key Findings | Reference |

| 3,3'-diselanediylbis(N,N-disubstituted indolizine-1-carboxamide) | Indolizine | Antioxidant | Scavenging of DPPH free radicals. | scielo.org.zaajol.info |

| 7-amino-3-benzoylindolizine-1,2-dicarboxylate derivatives | Indolizine | Antioxidant | Moderate activity in various antioxidant assays. | japsonline.com |

| Chalcogen-indolizines | Indolizine | Antioxidant | Reduced levels of TBARS and protein carbonylation. | nih.gov |

| Benzimidazole derivatives with morpholine | Morpholine | Antioxidant | Good antioxidant potential in DPPH assay. | researchgate.net |

| Dehydrodieugenol B derivative with morpholine | Morpholine | Immunomodulatory | Modulated host cell immune response. | nih.gov |

Enzyme Inhibition Studies (e.g., Phosphatase, Aromatase, Squalene (B77637) Synthase, Neuraminidase)

The indolizine and morpholine scaffolds have been utilized in the design of inhibitors for a variety of enzymes.

Phosphatase Inhibition: Certain 3-substituted indolizine-1-carbonitrile (B3051405) derivatives have been identified as inhibitors of microbial protein tyrosine phosphatases (PTPs), such as MPtpA and MPtpB, which are involved in infectious diseases. nih.govglobalresearchonline.net The 5-(phenoxymethyl)indolizine scaffold was identified as a promising lead structure, with some derivatives showing selectivity for MPtpB over MPtpA.

Aromatase Inhibition: Aromatase is a key enzyme in estrogen biosynthesis and a target for the treatment of hormone-dependent breast cancer. acs.orgresearchgate.net Both indolizine and morpholine derivatives have been investigated as aromatase inhibitors. tandfonline.com While specific studies on indolizine-based aromatase inhibitors are less common, the structural similarities of the indolizine nucleus to other heterocyclic systems used in aromatase inhibitors suggest its potential in this area. In contrast, several morpholine-containing compounds have been designed and evaluated as aromatase inhibitors. acs.orgtandfonline.commdpi.com For example, vanillin-benzimidazole derivatives bearing a morpholine heterocycle have shown promising aromatase inhibitory activity. tandfonline.com

Squalene Synthase Inhibition: While specific studies on the inhibition of squalene synthase by 2-(Morpholine-4-carbonyl)indolizine were not found, this enzyme is a target in cholesterol biosynthesis, and inhibitors are sought for their potential to lower cholesterol levels. The broad biological activity of the indolizine and morpholine scaffolds suggests that their derivatives could be explored for this activity.

Neuraminidase Inhibition: Neuraminidase is a crucial enzyme for the influenza virus, and its inhibitors are used as antiviral drugs. nih.govmdpi.com The morpholine ring is a feature in some compounds designed as neuraminidase inhibitors. researchgate.netnih.gov For instance, acylhydrazone derivatives containing a morpholinyl ring have been shown to have potent neuraminidase inhibitory activity, with some compounds being significantly more active than the positive control, oseltamivir (B103847) carboxylic acid. nih.gov The morpholine ring in these inhibitors can form strong hydrophobic interactions with key residues in the active site of the neuraminidase enzyme. nih.gov

Table 4: Enzyme Inhibitory Activities of Indolizine and Morpholine Derivatives

| Enzyme Target | Scaffold | Compound/Derivative Class | Key Findings | Reference |

| Phosphatase (MPtpA/MPtpB) | Indolizine | 3-Substituted indolizine-1-carbonitrile derivatives | Selective inhibition of microbial PTPs. | nih.govglobalresearchonline.net |

| Aromatase | Morpholine | Vanillin-benzimidazole derivatives | Promising aromatase inhibitory activity. | tandfonline.com |

| Neuraminidase | Morpholine | Acylhydrazone derivatives | Potent inhibition of influenza neuraminidase. | nih.gov |

Applications and Advanced Research Directions for 2 Morpholine 4 Carbonyl Indolizine

Development as Fluorescent Probes and Markers

The inherent luminescence of the indolizine (B1195054) ring system makes it a valuable fluorophore in the design of molecular sensors and probes. researchgate.net The electronic properties, and thus the fluorescence characteristics, of indolizine derivatives can be finely tuned by introducing various functional groups onto the core structure. This tunability allows for the rational design of probes for specific biological and chemical environments.

Bioprobing Applications (e.g., pH Sensors, Turn-on/off Fluorescent Sensors)

Substituted indolizines have been successfully employed as bioprobes, including as pH sensors and "turn-on/off" fluorescent sensors. chim.itresearchgate.netacs.org A turn-on fluorescent sensor typically exhibits a significant increase in fluorescence intensity upon binding to its target analyte. This mechanism often involves the modulation of a photoinduced electron transfer (PET) process. In its "off" state, the fluorescence of the fluorophore is quenched by a nearby electron-donating group. Upon interaction with the analyte, this quenching pathway is disrupted, leading to a "turn-on" of fluorescence. The morpholine (B109124) moiety, containing a tertiary amine, can act as a PET quencher. In 2-(Morpholine-4-carbonyl)indolizine, protonation of the morpholine nitrogen in acidic conditions could inhibit the PET process, potentially leading to a pH-dependent fluorescence enhancement. This makes it a plausible candidate for development as a fluorescent pH sensor for acidic organelles in living cells, such as lysosomes.

Cell Labeling and Bioimaging Studies

The favorable photophysical properties and structural versatility of indolizines make them attractive for cell labeling and bioimaging applications. chim.itresearchgate.netacs.org Fluorescent scaffolds based on the indolizine core have been designed as polyfunctional tools for biological studies. core.ac.uk The ability to introduce various functional groups allows for the creation of targeted probes. For 2-(Morpholine-4-carbonyl)indolizine, the morpholine group can enhance water solubility and biocompatibility, which are crucial properties for biological imaging agents. Furthermore, the carboxamide linkage provides a stable connection point for conjugating the indolizine fluorophore to other biologically active molecules or targeting ligands, enabling the visualization of specific cellular components or processes.

DNA Interaction Studies Utilizing Fluorescence Properties

The planar structure of the indolizine ring is a key feature for potential DNA intercalators. Some indolizinyl-pyridinium derivatives have been shown to interact with DNA, binding within the minor groove, which results in a partial quenching of their fluorescence. scispace.com Studies on related N-fused heterocyclic carboxamides have also demonstrated DNA binding activity. rsc.org This interaction can be monitored by changes in the fluorescence properties of the compound. For 2-(Morpholine-4-carbonyl)indolizine, the planarity of the indolizine core could facilitate π-stacking interactions with DNA base pairs, while the morpholine group could influence binding affinity and specificity. Fluorescence spectroscopy serves as a sensitive technique to study such binding events, with changes in emission intensity, wavelength, or polarization providing insights into the mode and strength of the interaction.

Potential in Materials Science and Optoelectronic Applications

Beyond biological applications, the π-conjugated system of indolizine derivatives makes them appealing for use in organic electronics and materials science. Their ability to absorb and emit light, coupled with their electron-donating nature, positions them as functional components in devices like solar cells and as the basis for smart materials. chim.it

Exploration as Organic Sensitizer Components in Photovoltaic Devices

Indolizine derivatives have been explored as strong electron-donating components in organic sensitizers for dye-sensitized solar cells (DSCs). chim.itacs.orgmst.edu In a typical D-π-A (Donor-π-bridge-Acceptor) sensitizer, the donor moiety plays a crucial role in light absorption and electron injection into the semiconductor (e.g., TiO₂) conduction band. The electron-donating strength of the indolizine core can be modulated by substituents.

Table 1: Performance Data for Selected Indolizine-Based Dyes in Dye-Sensitized Solar Cells (DSCs) Data extracted from a study on related indolizine sensitizers to illustrate typical performance metrics.

| Dye | Jsc (mA·cm⁻²) | Voc (mV) | FF | η (%) |

| AH3 | 10.7 | 640 | 0.69 | 4.7 |

| AH4 | 12.3 | 640 | 0.73 | 5.8 |

| AH5 | 10.7 | 640 | 0.70 | 4.8 |

| AH6 | 12.0 | 600 | 0.71 | 5.1 |

Source: Scholars' Mine. pku.edu.cn Jsc = Short-circuit current density, Voc = Open-circuit voltage, FF = Fill factor, η = Power conversion efficiency.

Development as Photoresponsive Materials

Photoresponsive materials are "smart" materials that change their properties upon exposure to light. kyushu-u.ac.jp The indolizine core is chemically stable but can be engineered to be responsive to light, particularly to singlet oxygen when in the presence of a sensitizer. For instance, 3-acylindolizines have been used in photouncaging systems that release molecules upon irradiation with red light. The development of photoresponsive materials based on 2-(Morpholine-4-carbonyl)indolizine could involve leveraging the photochemical reactivity of the indolizine ring. Light-induced changes in the molecule's structure or electronic properties could be harnessed to trigger macroscopic changes in a polymer or gel, leading to applications in areas like light-driven actuators or controlled-release systems. kyushu-u.ac.jp

Utility as Chemical Biology Tools and Ligands for 2-(Morpholine-4-carbonyl)indolizine

The unique structural architecture of 2-(Morpholine-4-carbonyl)indolizine, which combines the fluorescent, π-rich indolizine core with the pharmacologically significant morpholine ring via a stable amide linkage, positions it as a compound of considerable interest for advanced applications in chemical biology and coordination chemistry.

Application as Polyfunctional Molecular Scaffolds for Bioconjugation and Affinity-Based Studies

The development of molecular scaffolds that can be precisely functionalized is a cornerstone of modern chemical biology, enabling the creation of sophisticated tools for probing biological systems. The indolizine ring system, a key component of 2-(Morpholine-4-carbonyl)indolizine, has been successfully developed as a versatile polyfunctional scaffold. nih.gov

Researchers have engineered 1,3,7-trifunctionalized indolizines that can be decorated with a variety of orthogonal reactive groups, such as amines, esters, alkynes, and carbonyls. nih.govacs.org This versatility allows for the strategic attachment of different molecular entities, a critical feature for bioconjugation and the construction of affinity-based probes. A key advantage of the indolizine scaffold is its intrinsic fluorescence, which allows for direct visualization and tracking in biological assays without the need for an external fluorophore. scispace.com

A practical demonstration of the indolizine scaffold's utility is its application in affinity chromatography to identify the protein targets of a drug. nih.gov In one study, an antiangiogenic drug was conjugated to biotin (B1667282) via an indolizine-based scaffold. The resulting bioconjugate was immobilized on an avidin-functionalized matrix and used to successfully isolate its binding partners from cell extracts. nih.govacs.org This work underscores the compatibility of the indolizine core in biological systems, as its presence did not hinder the crucial drug-protein interactions. acs.org Furthermore, specialized indolizine platforms, such as 'Seoul-Fluor', have been explicitly designed with a functional handle for bioconjugation, creating a versatile system with tunable fluorescent properties. scispace.com

The morpholine moiety, the other key component of the target compound, is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net Its inclusion in bioactive molecules often leads to improved pharmacokinetic profiles, including enhanced aqueous solubility and metabolic stability. nih.goveurekaselect.com The combination of the proven utility of the indolizine scaffold with the favorable properties of the morpholine ring in 2-(Morpholine-4-carbonyl)indolizine makes it a highly promising candidate for a polyfunctional molecular scaffold. The carbonyl group of the amide linker serves as a potential point for further chemical modification, allowing for the attachment of biomolecules, reporter tags, or other functional groups essential for advanced chemical biology studies.

Evaluation as Ligands in the Synthesis of Transition Metal Complexes

The field of coordination chemistry continuously seeks novel ligands that can form stable complexes with transition metals, leading to new materials with unique catalytic, electronic, or photophysical properties. Both the indolizine and morpholine moieties present in 2-(Morpholine-4-carbonyl)indolizine possess features that make them attractive for ligand design.

The indolizine nucleus, with its electron-rich nitrogen atom within the bicyclic aromatic system, can effectively coordinate with metal centers. It has been demonstrated that indolizine zwitterions can form stable complexes with transition metals such as ruthenium (Ru) and osmium (Os), creating a new class of organometallic materials. acs.org These metal-indolizine complexes exhibit tunable electronic properties, suggesting their potential in the design of functional molecular electronics and photonics. acs.org Moreover, polycyclic analogues of indolizine are known to be effective ligands in the synthesis of various transition metal complexes. scispace.com

The morpholine ring also has a well-established history of being incorporated into ligands for transition metal chemistry. The nitrogen and oxygen atoms of the morpholine ring can act as donor atoms, leading to the formation of stable metal complexes. Various morpholine derivatives have been successfully used to synthesize complexes with a range of transition metals. For instance, morpholine dithiocarbamates have been used to prepare novel mixed-ligand complexes of Cobalt(II), Copper(II), and Zinc(II). iosrjournals.orgnih.gov In other work, palladium(II) complexes have been synthesized featuring a morpholine group as one of the coordinating ligands. nih.gov

The combination of these two functionalities in 2-(Morpholine-4-carbonyl)indolizine presents a molecule with multiple potential coordination sites: the nitrogen atom of the indolizine ring, the oxygen atom of the morpholine ring, the nitrogen atom of the morpholine ring, and the carbonyl oxygen. This poly-dentate character makes it a highly promising ligand for creating novel transition metal complexes with potentially interesting structural and functional properties.

| Morpholine-Based Ligand | Metal Ion(s) | Resulting Complex Type/Geometry | Reference |

|---|---|---|---|

| Morpholine dithiocarbamate | Co(II), Cu(II), Zn(II) | Mixed ligand complexes, [M(morphdtc)2(diamine)] | iosrjournals.org |

| Potassium morpholine dithiocarbamate | Ni(II), Cu(II) | [Ni(C5H8NOS2)2], [Cu(C5H8NOS2)2] | nih.gov |

| 1,3-dibenzylbenzimidazol-2-ylidene and morpholine | Pd(II) | Dibromo[1,3-dibenzylbenzimidazol-2-ylidene]morpholinepalladium(II) | nih.gov |

| Schiff base of 4-(2-aminoethyl)morpholine | Cu(II), Ni(II), Co(II), Mn(II), Zn(II) | Mixed ligand complexes with 2,2'-bipyridine | researchgate.net |

| Potassium 1,3-dimorpholinopropan-2-O-xanthate | Co(II), Ni(II), Cu(I) | [CoL2(H2O)2], [NiL2(H2O)2], [CuL]·2H2O | researchgate.net |

Future Perspectives and Challenges in Research on 2 Morpholine 4 Carbonyl Indolizine

Advancements in Stereoselective and Sustainable Synthetic Methodologies

A significant hurdle in the development of indolizine-based therapeutics is the synthesis of functionalized derivatives in an efficient, stereoselective, and sustainable manner. Traditional methods for indolizine (B1195054) synthesis often require harsh reaction conditions, expensive metal catalysts, and hazardous solvents. ijettjournal.org The future of synthesizing 2-(Morpholine-4-carbonyl)indolizine will likely focus on overcoming these limitations.

Stereoselective Synthesis: The creation of specific stereoisomers is crucial for pharmacological activity. While the indolizine core itself is planar, stereocenters can be introduced in substituents. For the morpholine (B109124) moiety, stereoselective synthesis is well-established and can be achieved through methods like intramolecular reductive etherification of 1,5-diketones. researchgate.net The challenge lies in the stereocontrolled synthesis of the complete molecule. Future research may explore the use of chiral auxiliaries or asymmetric catalysis, such as the rhodium-catalyzed asymmetric allylation followed by a Tschitschibabin reaction, which has been successful for other indolizines. organic-chemistry.org

Sustainable Synthesis: Green chemistry principles are increasingly important in pharmaceutical manufacturing. For 2-(Morpholine-4-carbonyl)indolizine, this could involve:

Biocatalysis: The use of enzymes, such as lipases from Candida antarctica, has been shown to effectively catalyze the one-pot synthesis of indolizines in aqueous media, offering high selectivity and milder reaction conditions. nih.gov

Metal-Free Reactions: To avoid contamination of the final product with residual metals, metal-free synthetic routes are highly desirable. A domino Michael/SN2/aromatization reaction of 2-pyridylacetates with bromonitroolefins has been developed for the synthesis of functionalized indolizines without the need for a metal catalyst. acs.org

Microwave-Assisted Organic Synthesis (MAOS): This technique can significantly reduce reaction times and improve yields in the synthesis of indolizine derivatives. bohrium.com

C-H Functionalization: Direct functionalization of the indolizine C-H bonds is a modern and sustainable approach that avoids pre-functionalization steps, making the synthesis more atom-economical. bohrium.com